molecular formula C7H11BrN2O B2355918 (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol CAS No. 2101199-64-6

(4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2355918
CAS No.: 2101199-64-6
M. Wt: 219.082
InChI Key: CVYVXVKPFDHWQM-UHFFFAOYSA-N
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Description

(4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol typically involves the reaction of 4-bromo-1-propyl-1H-pyrazole with formaldehyde under basic conditions. The reaction is carried out in a suitable solvent such as methanol or ethanol, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Bromo-1-propyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-Hydroxy-1-propyl-1H-pyrazole.

    Substitution: 4-Amino-1-propyl-1H-pyrazole.

Scientific Research Applications

(4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-pyrazole
  • 4-Bromo-1-ethyl-1H-pyrazole
  • 4-Bromo-3-methyl-1H-pyrazole

Uniqueness

(4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 3-position and the propyl group at the 1-position differentiates it from other similar compounds, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

(4-bromo-1-propylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4,11H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYVXVKPFDHWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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